4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide is a complex organic compound with significant potential in scientific research. Its systematic name reflects its intricate structure, which includes multiple functional groups and a bicyclic framework. The compound is primarily classified as a benzamide derivative, featuring a tert-butyl group and a unique bicyclic moiety that contributes to its chemical properties and biological activities.
This compound falls under the category of organic compounds, specifically within the subcategory of heterocyclic compounds due to the presence of sulfur and nitrogen in its structure. Its classification also includes characteristics typical of benzamides, which are known for their diverse biological activities.
The synthesis of 4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide typically involves multi-step organic reactions that may include:
Technical details regarding reaction conditions (temperature, time, solvents) are crucial for optimizing yield and purity but are often proprietary or not fully disclosed in public literature.
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure features:
The structural representation can be visualized using SMILES notation: CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
.
Key molecular data includes:
The compound can participate in various chemical reactions typical of amides and heterocycles:
Technical details regarding specific reaction conditions would require further empirical studies.
While specific mechanisms of action for this compound are not extensively documented in public literature, it is likely that its biological activity stems from its ability to interact with biological targets through:
Data supporting these mechanisms would typically come from pharmacological studies assessing its effects on cell lines or animal models.
While detailed physical properties such as melting point and boiling point are not readily available for this compound, general characteristics can be inferred based on similar compounds:
Chemical properties include stability under various conditions (pH range, temperature) and reactivity towards nucleophiles or electrophiles.
4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide has potential applications in:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1